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Cat. No.: B12776503 Get Quote

A new class of oral treatment for moderate-to-severe plaque psoriasis, deucravacitinib
hydrochloride, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor, demonstrates a

differentiated safety profile compared to other Janus kinase (JAK) inhibitors. This guide

provides a comprehensive comparison of the safety data, supported by experimental evidence,

for researchers, scientists, and drug development professionals.

Deucravacitinib's unique mechanism of allosteric inhibition of TYK2, by binding to its regulatory

pseudokinase (JH2) domain, underpins its distinct safety and tolerability.[1][2] Unlike other JAK

inhibitors that bind to the conserved ATP-binding site in the catalytic domain of multiple JAK

family members (JAK1, JAK2, JAK3), deucravacitinib's targeted action is designed to minimize

off-target effects.[1][2][3] This specificity is believed to contribute to a lower incidence of

adverse events commonly associated with broader JAK inhibition, such as hematologic

abnormalities and certain infections.[1]

Comparative Safety Data
The following tables summarize the key safety findings for deucravacitinib compared to other

prominent JAK inhibitors, based on data from pivotal clinical trials. It is important to note that

direct head-to-head safety trials for all listed inhibitors are not always available, and

comparisons should be interpreted with consideration of the different patient populations and

study designs.
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Adverse Event
of Special
Interest

Deucravacitini
b (POETYK
PSO-1 & PSO-
2, 3-Year Data)
[4][5]

Tofacitinib
(Various
Indications)

Baricitinib
(Various
Indications)

Upadacitinib
(Various
Indications)

Serious

Infections

0.9 (EAIR per

100 PY,

excluding

COVID-19)

Variable, with

increased risk

noted

Increased risk

observed,

particularly at

higher doses

Higher rates

compared to

adalimumab in

some studies[6]

Major Adverse

Cardiovascular

Events (MACE)

0.3 (EAIR per

100 PY)

Increased risk

identified in post-

marketing

studies

Boxed warning

regarding

increased risk

Boxed warning

regarding

increased risk

Venous

Thromboembolis

m (VTE)

0.1 (EAIR per

100 PY)

Increased risk,

particularly for

pulmonary

embolism

Boxed warning

regarding

thrombosis

Boxed warning

regarding

thrombosis

Malignancies

(excluding

NMSC)

0.5 (EAIR per

100 PY)

Increased risk of

certain

malignancies

Boxed warning

regarding

malignancies

Boxed warning

regarding

malignancies

Herpes Zoster
0.6 (EAIR per

100 PY)

Increased risk

compared to

placebo

Increased risk,

particularly at

higher doses[7]

Higher rates

compared to

adalimumab in

some studies[6]

[8]

Acne
1.3 (EAIR per

100 PY)

Not a commonly

reported AE of

interest

Not a commonly

reported AE of

interest

Reported as a

treatment-

emergent AE[8]

Folliculitis
1.1 (EAIR per

100 PY)

Not a commonly

reported AE of

interest

Not a commonly

reported AE of

interest

Not a commonly

reported AE of

interest
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EAIR: Exposure-Adjusted Incidence Rate; PY: Patient-Years; NMSC: Non-Melanoma Skin

Cancer. Data for Tofacitinib, Baricitinib, and Upadacitinib are compiled from various sources

and may not be directly comparable due to differences in study populations and methodologies.

Experimental Protocols
The safety and efficacy of deucravacitinib have been primarily established in the POETYK

PSO-1 and POETYK PSO-2 Phase 3 clinical trials.

POETYK PSO-1 and PSO-2 Study Design

Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and

apremilast in adults with moderate-to-severe plaque psoriasis.[9]

Study Design: These were 52-week, multicenter, randomized, double-blind, placebo- and

active comparator-controlled trials.[3][10]

Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6

months, who were candidates for systemic therapy or phototherapy, with a Psoriasis Area

and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score

≥3, and body surface area (BSA) involvement ≥10%.[11][12]

Intervention: Patients were randomized in a 1:2:1 ratio to receive placebo, deucravacitinib 6

mg once daily, or apremilast 30 mg twice daily.[3][12]

Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a

PASI 75 response and the percentage of patients achieving an sPGA score of 0 (clear) or 1

(almost clear) at week 16 versus placebo.[11]

Safety Assessments: Safety was monitored throughout the trials, with collection of all

adverse events (AEs), serious adverse events (SAEs), and AEs of special interest.

Laboratory monitoring for hematologic, renal, and hepatic parameters was conducted at

regular intervals.

Following the 52-week trials, patients had the option to enroll in an open-label long-term

extension (LTE) study to continue receiving deucravacitinib and be monitored for long-term

safety and efficacy.[10][13]
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Signaling Pathway and Experimental Workflow
Visualizations
To further elucidate the distinct characteristics of deucravacitinib, the following diagrams

illustrate its mechanism of action and the workflow of its pivotal clinical trials.
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Caption: Mechanism of Action: Deucravacitinib vs. Other JAK Inhibitors.
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Screening & Randomization
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Caption: POETYK PSO-1/2 Clinical Trial Workflow.

Conclusion
Deucravacitinib's novel, selective, allosteric inhibition of TYK2 represents a significant

advancement in the oral treatment of moderate-to-severe plaque psoriasis.[10] The clinical

data to date suggest a safety profile that is distinct from that of other JAK inhibitors, with a

lower incidence of certain adverse events of special interest.[6] This favorable safety profile,

combined with demonstrated efficacy, positions deucravacitinib as a valuable therapeutic

option for appropriate patients.[8][14] Ongoing long-term studies will continue to provide

valuable insights into the sustained safety and efficacy of this innovative therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficacy and Safety of Baricitinib Combined With Topical Corticosteroids for Treatment of
Moderate to Severe Atopic Dermatitis: A Randomized Clinical Trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12776503?utm_src=pdf-body-img
https://news.bms.com/news/details/2024/New-Four-Year-Sotyktu-deucravacitinib-Data-Demonstrate-Durable-Response-Rates-and-Consistent-Safety-in-Moderate-to-Severe-Plaque-Psoriasis/default.aspx
https://www.hcplive.com/view/upadacitinib-demonstrates-higher-rates-of-adverse-events-compared-with-adalimumab-in-psa
https://pmc.ncbi.nlm.nih.gov/articles/PMC8717827/
https://ijdvl.com/comparative-efficacy-and-safety-of-jak-tyk2-inhibitors-and-other-oral-drugs-for-moderate-to-severe-plaque-psoriasis-a-systematic-review-and-network-meta-analysis/
https://www.benchchem.com/product/b12776503?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/33001140/
https://pubmed.ncbi.nlm.nih.gov/33001140/
https://pubmed.ncbi.nlm.nih.gov/33001140/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12776503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. A Study of Baricitinib (LY3009104) in Participants With Moderate to Severe Atopic
Dermatitis | MedPath [trial.medpath.com]

3. academic.oup.com [academic.oup.com]

4. Safety Profile of Upadacitinib in Psoriatic Arthritis: Integrated Analysis from Two Phase 3
Trials - ACR Meeting Abstracts [acrabstracts.org]

5. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]

6. hcplive.com [hcplive.com]

7. io.nihr.ac.uk [io.nihr.ac.uk]

8. Safety Profile of Upadacitinib up to 3 Years in Psoriatic Arthritis: An Integrated Analysis of
Two Pivotal Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

9. dovepress.com [dovepress.com]

10. Bristol Myers Squibb - New Four-Year Sotyktu (deucravacitinib) Data Demonstrate
Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis
[news.bms.com]

11. SOTYKTU® (deucravacitinib) Study Design | for HCPs [sotyktuhcp.com]

12. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to
3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC
[pmc.ncbi.nlm.nih.gov]

13. Tofacitinib Combats Muscle Wasting in Rheumatoid Arthritis [medscape.com]

14. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for
moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian
Journal of Dermatology, Venereology and Leprology [ijdvl.com]

To cite this document: BenchChem. [Deucravacitinib's Distinct Safety Profile: A Comparative
Analysis with Other JAK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12776503#deucravacitinib-hydrochloride-compared-
to-other-jak-inhibitors-safety-profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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